2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(5-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(5-fluoro-2-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[4,3-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with benzyl, methyl, oxo, and fluoro groups. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(5-fluoro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl and Methyl Groups: These groups can be introduced via alkylation reactions using benzyl halides and methylating agents.
Oxidation to Form the Oxo Group: Oxidation reactions using reagents like potassium permanganate or chromium trioxide can introduce the oxo group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to introduce or modify oxo groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and fluoro-substituted phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrido[4,3-d]pyrimidine derivatives.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[4,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The benzyl, methyl, oxo, and fluoro groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Benzyl-Substituted Compounds: Compounds with benzyl groups attached to different cores.
Fluoro-Substituted Phenyl Compounds: Compounds with fluoro groups on phenyl rings.
Uniqueness
The uniqueness of 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(5-fluoro-2-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(5-fluoro-2-methylphenyl)acetamide is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H26N4O4, with a molecular weight of 446.5 g/mol. Its complex structure includes a pyrido[4,3-d]pyrimidine core and various substituents that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H26N4O4 |
Molecular Weight | 446.5 g/mol |
CAS Number | 1251696-19-1 |
Antimicrobial Activity
Research has indicated that compounds within the pyrido-pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown moderate to high activity against various bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . The specific compound has not been extensively studied in isolation but is hypothesized to possess similar antimicrobial effects due to its structural similarities with other active derivatives.
Enzyme Inhibition
The compound may also act as an inhibitor of various enzymes involved in metabolic pathways. For example, similar structures have been shown to inhibit tyrosine kinases and other critical enzymes associated with cancer progression . The presence of the pyrido[4,3-d]pyrimidine core is often linked to enzyme inhibition due to its ability to mimic substrate structures.
Case Studies
- Study on Antimicrobial Efficacy : A study examining the antimicrobial properties of pyrido-pyrimidine derivatives found that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against E. coli and S. aureus . This suggests that our compound may have comparable efficacy.
- Anticancer Activity : Another investigation into pyrido-pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 10 µM . This indicates potential therapeutic applications in oncology.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : By mimicking substrates or cofactors, it may inhibit critical enzymes such as DHFR.
- Cell Cycle Interference : Similar compounds have been shown to disrupt normal cell cycle progression in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in microbial cells leading to cell death.
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(5-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-16-8-9-19(25)12-22(16)27-23(30)15-29-17(2)26-21-10-11-28(14-20(21)24(29)31)13-18-6-4-3-5-7-18/h3-9,12H,10-11,13-15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYWFZRRZSGGTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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